molecular formula C14H10N4O2S B2604929 N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyridine-4-carboxamide CAS No. 422275-81-8

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyridine-4-carboxamide

Cat. No. B2604929
CAS RN: 422275-81-8
M. Wt: 298.32
InChI Key: HKUHQGWFXGGDMR-UHFFFAOYSA-N
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Description

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyridine-4-carboxamide, also known as QS11, is a small molecule that has garnered attention in scientific research due to its potential therapeutic applications. QS11 has been shown to have anticancer properties and may be useful in the development of new cancer treatments.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyridine-4-carboxamide, focusing on six unique fields:

Anticancer Research

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyridine-4-carboxamide: has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, inhibiting the proliferation of cancer cells. Studies have demonstrated its efficacy in inducing apoptosis in cancer cell lines, making it a promising candidate for further development in cancer therapeutics .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. It exhibits significant activity against a range of bacterial and fungal pathogens. The presence of the quinazolinone moiety is crucial for its antimicrobial efficacy, disrupting microbial cell wall synthesis and function .

Enzyme Inhibition

Research has highlighted the potential of N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyridine-4-carboxamide as an enzyme inhibitor. It has been found to inhibit key enzymes involved in metabolic pathways, such as tyrosine kinases and proteases. This inhibition can be leveraged in the treatment of diseases where these enzymes play a critical role .

Photodynamic Therapy

This compound has potential applications in photodynamic therapy (PDT) for cancer treatment. It can act as a photosensitizer, generating reactive oxygen species upon light activation, which can selectively destroy cancer cells. This approach offers a targeted and minimally invasive treatment option.

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properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyridine-4-carboxamide involves the condensation of 2-aminopyridine with 2-cyano-3-(methylthio)acrylic acid to form 2-(4-cyano-2-methylthiopyrimidin-5-yl)acrylic acid. This intermediate is then reacted with ammonium carbonate to form 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acrylic acid, which is subsequently converted to the final product through reaction with 4-aminobenzamide.", "Starting Materials": [ "2-aminopyridine", "2-cyano-3-(methylthio)acrylic acid", "ammonium carbonate", "4-aminobenzamide" ], "Reaction": [ "2-aminopyridine is reacted with 2-cyano-3-(methylthio)acrylic acid in the presence of a suitable condensing agent to form 2-(4-cyano-2-methylthiopyrimidin-5-yl)acrylic acid.", "2-(4-cyano-2-methylthiopyrimidin-5-yl)acrylic acid is then reacted with ammonium carbonate in a suitable solvent to form 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acrylic acid.", "Finally, 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acrylic acid is reacted with 4-aminobenzamide in the presence of a suitable coupling agent to form N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyridine-4-carboxamide." ] }

CAS RN

422275-81-8

Product Name

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyridine-4-carboxamide

Molecular Formula

C14H10N4O2S

Molecular Weight

298.32

IUPAC Name

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyridine-4-carboxamide

InChI

InChI=1S/C14H10N4O2S/c19-12(9-5-7-15-8-6-9)17-18-13(20)10-3-1-2-4-11(10)16-14(18)21/h1-8H,(H,16,21)(H,17,19)

InChI Key

HKUHQGWFXGGDMR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)C3=CC=NC=C3

solubility

not available

Origin of Product

United States

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